molecular formula C21H25N3O6S B6583207 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252819-01-4

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6583207
CAS No.: 1252819-01-4
M. Wt: 447.5 g/mol
InChI Key: ZTRCUPXWZSNFLH-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine dione core substituted with a 3-butyl group and an acetamide side chain linked to a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-5-6-8-23-20(26)19-14(7-9-31-19)24(21(23)27)12-17(25)22-13-10-15(28-2)18(30-4)16(11-13)29-3/h7,9-11H,5-6,8,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRCUPXWZSNFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, often using butyl halides in the presence of a base.

    Attachment of the Trimethoxyphenyl Acetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine core with the trimethoxyphenyl acetamide group, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound is investigated for its potential therapeutic properties. The presence of the thieno[3,2-d]pyrimidine core suggests possible activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

A. Pyrimidinone Derivatives ()

Compounds from Pharmacopeial Forum (2017) share a pyrimidinone core but differ in substituents and stereochemistry:

  • (R)- and (S)-configured amides with 2,6-dimethylphenoxy and diphenylhexanyl groups .
  • The 3-butyl group may improve lipophilicity (logP) relative to methyl or phenyl substituents in compounds.
B. Pyrazolo[3,4-d]pyrimidine Analogues ()

Example 83 from Patent US12/036594 features a pyrazolo[3,4-d]pyrimidine core with fluoro and isopropoxy substituents:

  • Molecular weight: 571.1988 (M+1) vs. the target compound’s estimated higher mass due to the thieno ring and trimethoxyphenyl group.
  • Fluorine substituents : Enhance metabolic stability and membrane permeability compared to the target’s methoxy groups .
C. Dihydropyrimidinyl Acetamides ()

Compound 18 from Parma University’s doctoral thesis includes a dihydropyrimidinyl acetamide with fluorenyl and azidomethylnaphthyl groups:

  • Synthetic yield : 52% via flash chromatography, suggesting scalable routes for acetamide-linked heterocycles. The target compound may require similar purification strategies .

Physicochemical Properties

Property Target Compound (Ex. 83) (Compound 18)
Core Structure Thieno[3,2-d]pyrimidine dione Pyrazolo[3,4-d]pyrimidine Dihydropyrimidinyl acetamide
Key Substituents 3-Butyl, trimethoxyphenyl Fluoro, isopropoxy Fluorenyl, azidomethylnaphthyl
Molecular Weight ~450–500 (estimated) 571.1988 (M+1) Not reported
Melting Point Not reported 302–304°C Not reported
Synthetic Yield Not reported 19% (Example 9) 52%

Key Observations :

  • The trimethoxyphenyl group in the target compound likely increases hydrophilicity compared to fluorinated analogs in .
  • Higher melting points in fluorinated compounds (e.g., 302–304°C) suggest greater crystallinity due to halogen-based intermolecular interactions .

Inferred Bioactivity

  • Compounds: Fluorinated pyrazolopyrimidines may target kinases (e.g., VEGF-R2) due to structural resemblance to known inhibitors .
  • Compounds : Stereochemical complexity implies protease or receptor binding, distinct from the target’s likely mechanism .

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